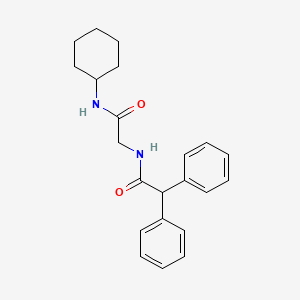
N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a diphenylacetyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Amidation Reaction: Diphenylacetyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N2-(diphenylacetyl)glycine.
Cyclohexylation: Finally, N2-(diphenylacetyl)glycine is reacted with cyclohexylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyl and diphenylacetyl groups contribute to its binding affinity and specificity. The glycinamide moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- N-cyclohexyl-2-[(diphenylacetyl)amino]benzamide
- N-cyclohexyl-2-{[(diphenylacetyl)carbamothioyl]amino}benzamide
Comparison: N-cyclohexyl-N~2~-(diphenylacetyl)glycinamide is unique due to its specific combination of functional groups. Compared to similar compounds, it may exhibit different reactivity and binding properties. The presence of the glycinamide moiety distinguishes it from other derivatives, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H26N2O2/c25-20(24-19-14-8-3-9-15-19)16-23-22(26)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19,21H,3,8-9,14-16H2,(H,23,26)(H,24,25) |
InChI Key |
QJFPUEJLTWPCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B11093903.png)
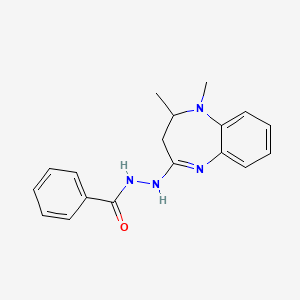
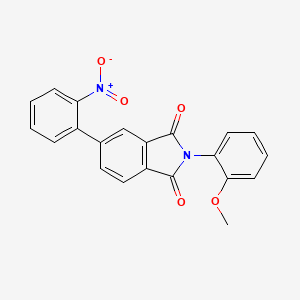
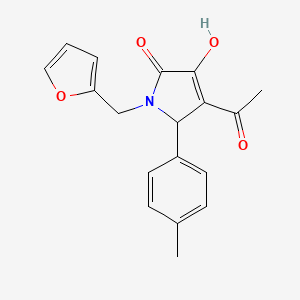
![7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093935.png)
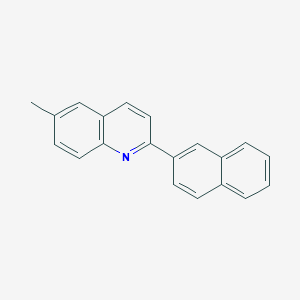
![ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11093938.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11093939.png)
![N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide](/img/structure/B11093945.png)
![5-amino-1H-imidazo[4,5-b]pyrazin-6-ol](/img/structure/B11093959.png)
![Phenyl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11093967.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-cyclopropyl-2-oxoacetamide](/img/structure/B11093971.png)
![3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11093978.png)
